Mogroside V
Overview
Description
Mogroside V is a compound from Siraitia grosvenorii, a traditional Chinese medicinal plant. It demonstrates potent anti-inflammatory effects by targeting the miR-21-5p/SPRY1 axis to alleviate lung inflammation1. It inhibits pro-inflammatory factors, such as TNF-α and IL-6, while upregulating SPRY1 expression1. Mogroside V is also known for its antioxidative, anti-diabetic, and anti-carcinogenic effects2.
Synthesis Analysis
Mogrosides are synthesized from 2,3-oxidosqualene via a series of reactions catalyzed by cucurbitadienol synthase (CbQ), Cyt P450s (P450s) and UDP glycosyltransferases (UGTs) in vivo3. An in-fusion based gene stacking strategy (IGS) for multigene stacking has been developed to assemble 6 mogrosides synthase genes in pCAMBIA13004.
Molecular Structure Analysis
Mogroside V has a molecular formula of C60H102O295. It has a molecular weight of 1287.43 Da and a mono-isotopic mass of 1286.650635 Da5.
Chemical Reactions Analysis
Mogroside V has been shown to inhibit the production of reactive oxygen species (ROS) and enhance mitochondrial function2. It also reduces the intracellular ROS levels6.
Physical And Chemical Properties Analysis
Mogroside V has a density of 1.5±0.1 g/cm35. It has a molar refractivity of 307.1±0.4 cm3, and a polar surface area of 477 Å25.
Scientific Research Applications
1. Separation and Enrichment of Mogroside V
- Summary of Application: Mogroside V, a non-caloric sweetener from Siraitia grosvenorii, was separated and enriched using macroporous resins .
- Methods of Application: The adsorption properties of six macroporous resins were evaluated. HZ 806 resin offered the best adsorption and desorption capacities . Separation was performed with deionized water and 40% aqueous ethanol solution as mobile phases .
- Results: In a typical run, 100 g of herb was processed and 3.38 g of mogroside V with a purity of 10.7% was harvested. This separation method provided a 15.1-fold increase in the purification factor from 0.5% to 10.7% .
2. Neuroprotection in Parkinson’s Disease
- Summary of Application: Mogroside V (MV) was found to have protective effects against neuronal damages in Parkinson’s disease (PD) by attenuating mitochondrial dysfunction .
- Methods of Application: Mice models of PD were set up with unilateral striatum injection of 0.25 mg/kg rotenone (Rot) and co-treated with 2.5 mg/kg, 5 mg/kg, and 10 mg/kg MV by gavage .
- Results: Rot-induced motor impairments and dopaminergic neuronal damage were reversed by treatment of 10 mg/kg MV .
3. Anti-Inflammatory Response
- Summary of Application: Mogroside V (MV) has been reported to possess anti-inflammatory bioactivity .
4. Inhibition of Hyperglycemia-Induced Lung Cancer Cells Metastasis
- Summary of Application: Mogroside V inhibited the hyperglycemia-induced invasion and migration of lung cancer cells .
- Results: Hyperglycemia promoted epithelial-mesenchymal transition (EMT), while mogroside V could reverse this process through up-regulating E-Cadherin expression and down-regulating N-Cadherin, Vimentin, Snail expressions .
5. Biotransformation Pathways of Mogrosides
- Summary of Application: Plant endophytic fungi exhibit diverse biotransformation pathways of mogrosides and show great potential application in siamenoside I production .
- Methods of Application: In the study, 20 fungal strains were randomly selected from an endophytic fungal strain library to assess their capability for mogroside V transformation . The results revealed that a relatively high rate (30%) of endophytic fungal strains exhibited transformative potential .
- Results: Among the given fungal endophytes, Aspergillus sp. S125 almost completely converted mogroside V into the end-products mogroside II A and aglycone within just 2 days of fermentation . Muyocopron sp. A5 produced rich intermediate products, including siamenoside I, and the end-product mogroside II E .
6. Drug Delivery
- Summary of Application: Mogroside V (MOG-V) was evaluated as a promising carrier in drug delivery to improve the bioavailability and liver distribution of silybin (SLY) .
- Methods of Application: Solid dispersion particles (SDPs) of SLY/MOG-V were prepared utilizing the solvent evaporation method . The physicochemical characterizations of SDPs were evaluated by using dynamic light scattering (DLS), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) measurements .
- Results: The pharmacokinetic study in rats showed that oral absorption of SLY/MOG-V SDPs was dramatically increased . The mean value of AUC until 12 h for SLY/MOG-V SDPs (27,481 ng·min/mL) was 24.5-fold higher than that of pure SLY (1122 ng·min/mL) .
7. Flavor Enhancer
- Summary of Application: Mogroside V is used as a flavor enhancer in beverages such as fruit juices and coffee .
- Results: The addition of Mogroside V can effectively mask undesirable flavors, reducing bitterness and providing a pleasant sweetness .
8. Sweetener
Safety And Hazards
Mogroside V may cause respiratory tract irritation. It may be harmful if absorbed through the skin or if swallowed7. It should be handled with care to avoid inhalation and contact with skin, eyes, and clothing8.
Future Directions
Mogroside V has garnered attention for its diverse pharmacological properties9. It holds significant potential as an adjuvant for treating lung inflammation9. Its ability to target key inflammatory pathways and mitigate oxidative stress signifies Mogroside V as a promising candidate for further exploration in the realm of anti-inflammatory therapeutics9.
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBNZZJYBXQAHG-KUVSNLSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H102O29 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mogroside V | |
CAS RN |
88901-36-4 | |
Record name | Mogroside V | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 88901-36-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOGROSIDE V | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFF6Z51TUR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.